Methscopolamine-d3 Iodide: Structural Characterization and Bioanalytical Applications
Methscopolamine-d3 Iodide: Structural Characterization and Bioanalytical Applications
Executive Summary
Methscopolamine-d3 Iodide (N-[Methyl-d3]-scopolammonium iodide) is a high-purity stable isotope-labeled internal standard (SIL-IS) designed for the precise quantification of Methscopolamine in biological matrices. As a permanently charged quaternary ammonium derivative of scopolamine, it exhibits distinct physicochemical properties compared to its tertiary amine precursor, necessitating specific handling in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
This technical guide details the structural identity, synthetic pathway, and bioanalytical implementation of Methscopolamine-d3 Iodide. It serves as a definitive resource for researchers validating pharmacokinetic (PK) and toxicological assays.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Methscopolamine-d3 Iodide is the deuterated salt form of Methscopolamine. The "d3" designation indicates the incorporation of three deuterium atoms (
Physicochemical Properties[3][4]
| Property | Specification |
| Chemical Name | [7(S)-(1 |
| Molecular Formula | |
| Molecular Weight | ~448.31 g/mol (Salt) / ~321.43 g/mol (Cation only) |
| Parent Compound | Methscopolamine (CAS: 155-41-9 for Bromide salt) |
| Isotopic Purity | |
| Solubility | Soluble in Water, Methanol; Sparingly soluble in Acetone |
| Appearance | White to off-white crystalline solid |
Structural Configuration
The molecule consists of a scopine core (a tropane ring with an epoxide bridge) esterified with tropic acid . The critical feature for bioanalysis is the quaternary nitrogen, which bears one methyl group and one trideuteromethyl group (
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Quaternary Ammonium: Permanently positively charged, making it ideal for Positive Electrospray Ionization (ESI+).
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Epoxide Bridge: Increases steric strain and reactivity compared to standard tropanes.
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Iodide Counter-ion: Resulting from the synthesis using Methyl Iodide-d3. Note that clinical formulations typically use Bromide; the Iodide form is the direct synthetic product used as a reference standard.
Synthetic Pathway & Isotopic Incorporation
The synthesis of Methscopolamine-d3 Iodide follows a classic
Reaction Mechanism
Scopolamine Free Base acts as the nucleophile. Iodomethane-d3 (
Synthetic Workflow Diagram
Figure 1: Synthetic pathway for the production of Methscopolamine-d3 Iodide via N-methylation.
Experimental Protocol (Synthesis)
Note: All steps must be performed in a fume hood due to the toxicity of Methyl Iodide.
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Preparation: Dissolve 1.0 eq of Scopolamine free base in anhydrous acetone (or acetonitrile). Anhydrous conditions are critical to prevent hydrolysis of the ester linkage.
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Addition: Add 1.1 to 1.2 eq of Iodomethane-d3 dropwise at room temperature.
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Why Excess? To drive the reaction to completion and ensure no unreacted tertiary amine remains.
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Incubation: Stir the mixture at ambient temperature (20–25°C) for 4 hours.
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Observation: The product, being a salt, is insoluble in acetone and will precipitate as a white solid.
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Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold anhydrous ether to remove unreacted Iodomethane-d3 and impurities.
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Drying: Dry the solid under high vacuum to remove residual solvent.
Analytical Validation (QC)
Before use in bioanalysis, the standard must be validated for identity and purity.
Nuclear Magnetic Resonance ( -NMR)
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Diagnostic Signal: In the unlabeled Methscopolamine, the
-methyl groups appear as a singlet integrating to 6 protons (or two singlets of 3H if magnetically non-equivalent). -
Deuterated Signal: In Methscopolamine-d3, the signal intensity for the
-methyl region decreases by 50% (integrating to 3H), and no new peaks appear, confirming the incorporation of "invisible" deuterium.
Mass Spectrometry (MS)
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Direct Infusion: Infuse a 100 ng/mL solution into the MS source.
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Target: Observe the parent cation mass.
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Unlabeled:
318.2 -
Labeled (d3):
321.2
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Criteria: The contribution of unlabeled (M+0) isotope in the d3 standard should be <0.5% to prevent interference with the analyte quantification.
Application in Bioanalysis (LC-MS/MS)
Methscopolamine-d3 is the "Gold Standard" internal standard for quantifying Methscopolamine in plasma or urine.
Internal Standard Theory
Using a deuterated analog corrects for:
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Matrix Effects: Co-eluting phospholipids or salts that suppress ionization affect the analyte and the d3-IS equally.
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Extraction Efficiency: Any loss during sample prep (SPE/LLE) is mirrored by the IS.
LC-MS/MS Workflow
Figure 2: Bioanalytical workflow utilizing Methscopolamine-d3 as an Internal Standard.
Recommended MS Parameters (ESI+)
Since the molecule is a quaternary amine, it does not require acidic mobile phases to be protonated; it is pre-charged.
| Parameter | Setting | Rationale |
| Ionization | ESI Positive | Quaternary ammonium is naturally cationic. |
| Precursor Ion (Q1) | 321.2 ( | Mass of the d3-cation. |
| Product Ion (Q3) | 138.1 / 156.1 | Typical tropane fragments (Scopine core). |
| Mobile Phase | Ammonium Formate / ACN | Buffering is needed to maintain peak shape. |
| Column | HILIC or C18 | HILIC is often preferred for polar quaternary amines to increase retention. |
Handling & Stability
Light Sensitivity
Iodide salts can oxidize to free iodine (
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Protocol: Store in amber vials wrapped in aluminum foil.
Hydrolytic Stability
The ester bond connecting tropic acid to the scopine ring is susceptible to hydrolysis, particularly at
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Protocol: Ensure all stock solutions are prepared in neutral or slightly acidic buffers (0.1% Formic Acid in Methanol). Avoid alkaline washing steps during extraction.
References
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PubChem. Methscopolamine Bromide (Compound Summary). National Library of Medicine. Available at: [Link]
- Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (General principle of SIL-IS).
